![molecular formula C26H28N2O3S B13441509 N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide is an organic compound that belongs to the class of heterobicyclic compounds It is characterized by the presence of a thieno[3,2-b]pyrrole core, which is a fused bicyclic structure containing both thiophene and pyrrole rings
准备方法
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thieno[3,2-b]pyrrole Core: This can be achieved through cyclization reactions involving thiophene and pyrrole derivatives under specific conditions.
Introduction of the Phenylmethyl Group: This step involves the alkylation of the thieno[3,2-b]pyrrole core with a phenylmethyl halide in the presence of a base.
Attachment of the 3,4-Diethoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction using 3,4-diethoxybenzoyl chloride.
Formation of the Carboxamide Group: The final step involves the conversion of the acylated intermediate to the carboxamide using an appropriate amine and coupling reagent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings can be replaced by other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts specific to the type of reaction being performed. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide can be compared with other similar compounds, such as:
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound has a similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: This compound has additional methoxy groups on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thieno[3,2-b]pyrrole core, which may confer distinct chemical and biological properties.
属性
分子式 |
C26H28N2O3S |
|---|---|
分子量 |
448.6 g/mol |
IUPAC 名称 |
4-benzyl-N-[2-(3,4-diethoxyphenyl)ethyl]thieno[3,2-b]pyrrole-5-carboxamide |
InChI |
InChI=1S/C26H28N2O3S/c1-3-30-23-11-10-19(16-24(23)31-4-2)12-14-27-26(29)22-17-25-21(13-15-32-25)28(22)18-20-8-6-5-7-9-20/h5-11,13,15-17H,3-4,12,14,18H2,1-2H3,(H,27,29) |
InChI 键 |
CYNJOLQNKYVWTO-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(N2CC4=CC=CC=C4)C=CS3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


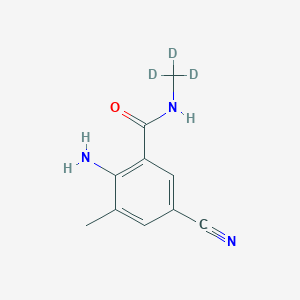
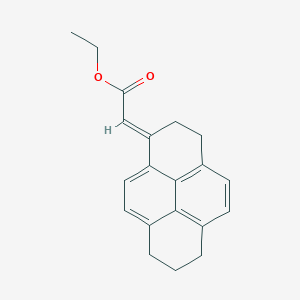
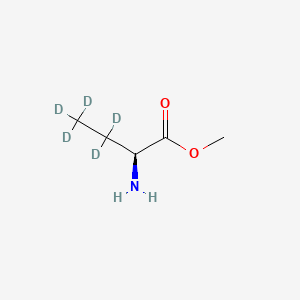
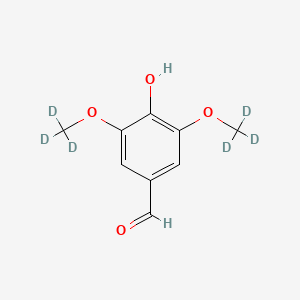
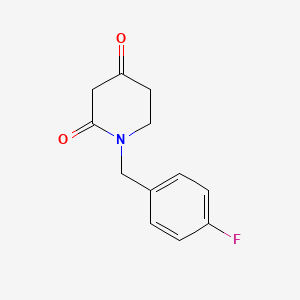
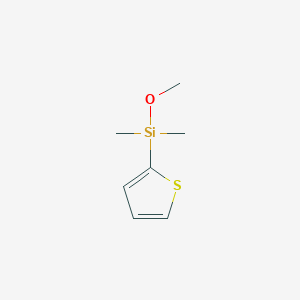
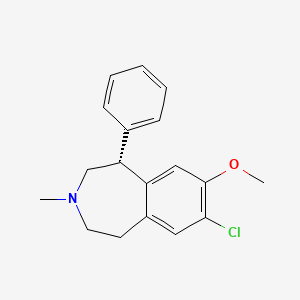
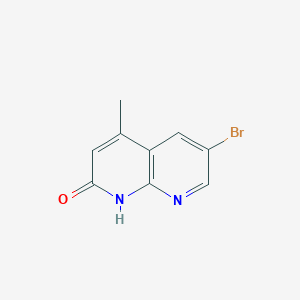

![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
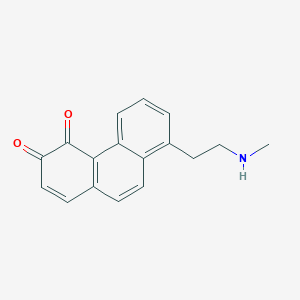
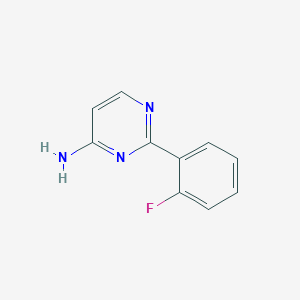
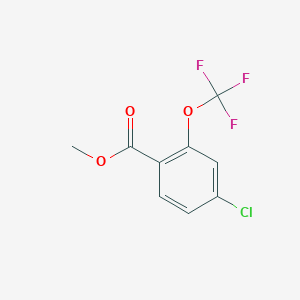
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
